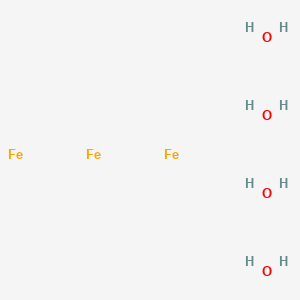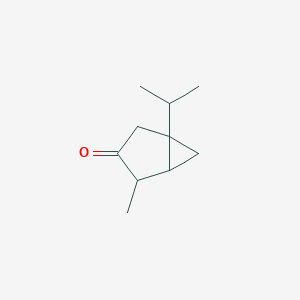
3-莰酮
描述
3-Thujanone is a ketone and a monoterpene that occurs naturally in two diastereomeric forms . It is found in common sage and has a menthol odor .
Synthesis Analysis
Thujone is a volatile monoterpene ketone of plant origin which is produced by several plants that are frequently used for flavoring foods and beverages . The main steps of the biosynthetic route of thujones and their occurrence in the plant kingdom have been described .Molecular Structure Analysis
The molecular formula of 3-Thujanone is C10H16O . It is a natural substance found in plants, commonly used for flavoring foods and beverages .Chemical Reactions Analysis
The best-known neurotoxic effects of 3-Thujanone are connected to the GABA-gated chloride channel, where α-thujone is a modulator roughly two to three times as potent as the β isomer .Physical And Chemical Properties Analysis
3-Thujanone is a colorless or almost colorless liquid . Its density is 0.92 g/cm3 for β-thujone and 0.9116 g/cm3 for α-thujone . It has a boiling point of 203 °C .科学研究应用
Flavoring Foods and Beverages
3-Thujanone is a volatile monoterpene ketone of plant origin which is produced by several plants that are frequently used for flavoring foods and beverages .
Neurotoxic Effects
The best known neurotoxic effects of 3-Thujanone are connected to the GABA-gated chloride channel, where α-thujone is a modulator roughly two to three times as potent as the β isomer .
Genotoxicity and Carcinogenic Properties
Based primarily on in vitro experiments, genotoxicity and carcinogenic properties of thujones have also been detected .
Antimutagenic and Immune-Modulatory Effects
In parallel with its genotoxicity and carcinogenic properties, 3-Thujanone also exhibits antimutagenic and immune-modulatory effects .
Antidiabetic Activities
Data on antidiabetic activities of thujones may show new ways to use them .
Antimicrobial Activities
3-Thujanone has been found to have antimicrobial activities .
Biosynthetic Route and Occurrence in the Plant Kingdom
The biosynthetic route and occurrence of 3-Thujanone in the plant kingdom is also a significant area of research. The accumulation of these compounds seems to be more abundant in some plant families (e.g. Asteraceae or Cupressaceae) than in others .
Influencing Factors of Its Variability
The phenotypic manifestation and quantity of thujones in the essential oils depend on the plant organ and its developmental phase. Besides, weather conditions and growth habitat might also influence the ratios, as well as the possibly unique responses of the individual species .
作用机制
Target of Action
3-Thujanone, also known as α-thujone, is a volatile monoterpene ketone of plant origin . Its primary target is the GABA-gated chloride channel , where α-thujone acts as a modulator . This channel plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
α-Thujone is a rapidly acting modulator of the GABA-gated chloride channel . It interacts with this channel and modulates its function, leading to neurotoxic effects . α-Thujone is roughly two to three times as potent as the β isomer in this regard .
Biochemical Pathways
The biosynthesis of thujone follows a three-step pathway. It starts with (+)-sabinene, which is first oxidized to an isomer of (+)-sabinol by a cytochrome P450 enzyme. This is then converted to (+)-sabinone via a dehydrogenase .
Pharmacokinetics
It’s known that the compound is a natural constituent of several plants and is frequently used for flavoring foods and beverages .
Result of Action
The modulation of the GABA-gated chloride channel by α-thujone leads to neurotoxic effects . In vitro experiments have also detected genotoxicity and carcinogenic properties of thujones, along with antimutagenic and immune-modulatory effects . Some of these effects appear to be strongly dose-dependent .
Action Environment
The phenotypic manifestation and quantity of thujones in essential oils depend on the plant organ and its developmental phase . Environmental factors such as weather conditions and growth habitat might also influence the ratios of thujones, as well as the possibly unique responses of individual species .
安全和危害
未来方向
属性
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMNOWBWPHYOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC2(CC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859476 | |
| Record name | 3-Thujanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
200.00 to 201.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Thujanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Thujanone | |
CAS RN |
1125-12-8, 546-80-5 | |
| Record name | 3-Thujanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Thujone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thujanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Thujanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isopropyl-4-methylbicyclo[3.1.0]hexan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-isopropyl-4-methylbicyclo[3.1.0]hexan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Thujanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: 3-Thujanone appears in the essential oils of several plants. What are some of these plants, and are there variations in the concentration of 3-Thujanone between them?
A1: 3-Thujanone is found in the essential oils of various plants, including Marrubium vulgare L. (Horehound) [], Artemisia capillaris (Injinhossuk) [], Artemisia argyi (Huanghae쑥) [], Achillea fragrantissima [], and Boerhaavia procumbens L. []. The concentration of 3-Thujanone can vary significantly between species. For instance, Marrubium vulgare L. essential oil contained 3-Thujanone as a major component, while in Achillea fragrantissima, it was present at 7.82% [, ]. This variation highlights the diverse chemical profiles of plant species and their potential as sources of specific bioactive compounds.
Q2: What are the potential antioxidant properties of 3-Thujanone, and how were they assessed in the research?
A2: Research suggests that 3-Thujanone may possess antioxidant activity. One study investigating the essential oil of Marrubium vulgare L., in which 3-Thujanone was identified as a major component, demonstrated its antioxidant potential using DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging and FRAP (ferric reducing antioxidant power) assays []. The essential oil exhibited an IC50 value of 1.136 mg/mL for DPPH scavenging and 2.998 mg/mL for FRAP, indicating its ability to neutralize free radicals and reduce ferric ions [].
Q3: Beyond antioxidant activity, what other biological activities have been associated with 3-Thujanone or essential oils containing it?
A3: In addition to antioxidant potential, 3-Thujanone-containing essential oils have shown antifungal activity. For example, the essential oil of Marrubium vulgare L. demonstrated significant inhibition of mycelial growth and complete inhibition of spore production in two tested mold species at a concentration of 0.25 µL/mL []. Further research is needed to fully elucidate the mechanism of action and potential applications of these antifungal properties.
Q4: What analytical techniques are commonly employed to identify and quantify 3-Thujanone in essential oils?
A4: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile compounds like 3-Thujanone in complex mixtures like essential oils [, , , ]. This method allows for the separation of individual components based on their volatility and provides structural information through mass spectral analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




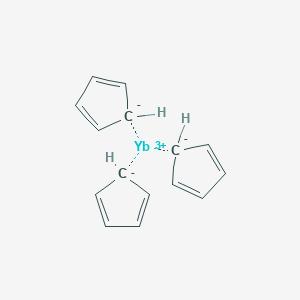
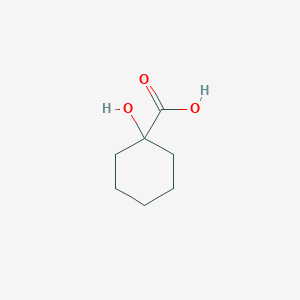
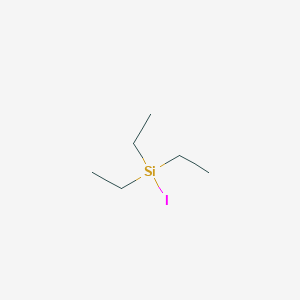
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)
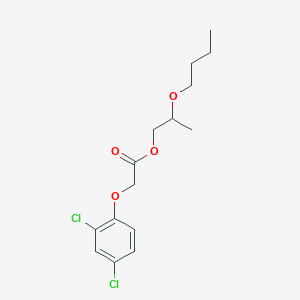
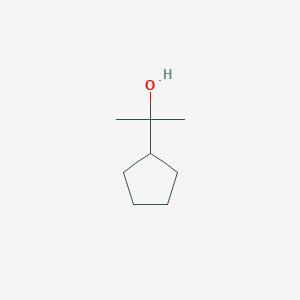
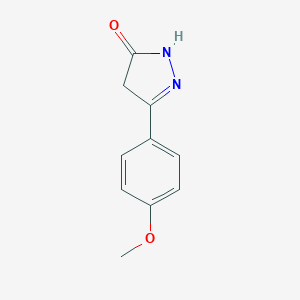

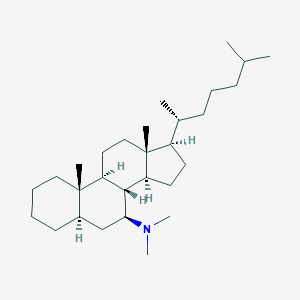
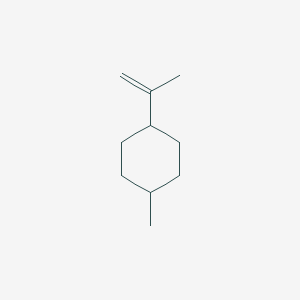
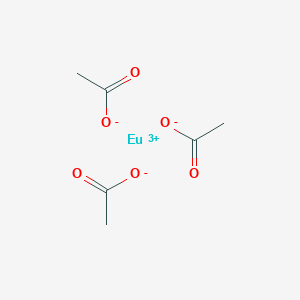
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
